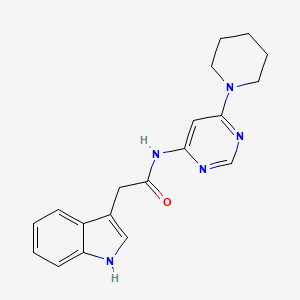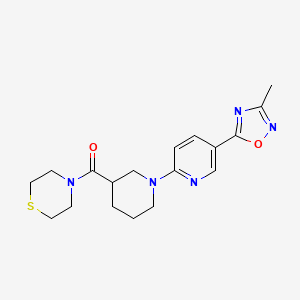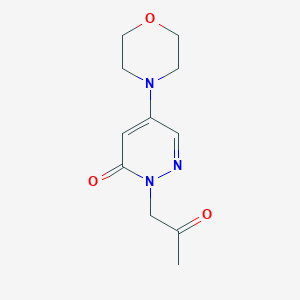
3-Bromo-5-(trifluoromethoxy)phenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H4BrF3O. It belongs to the class of phenylacetylenes and is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethynyl group attached to a benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethoxy)phenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(trifluoromethoxy)phenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetylenes with various functional groups.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(trifluoromethoxy)phenylacetylene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects on intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethoxy)phenylacetic acid
Uniqueness
3-Bromo-5-(trifluoromethoxy)phenylacetylene is unique due to the presence of both a trifluoromethoxy group and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct physical and chemical properties, making it a valuable compound for various scientific applications .
Eigenschaften
IUPAC Name |
1-bromo-3-ethynyl-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFFGVHAKABQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)


![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)
![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)
